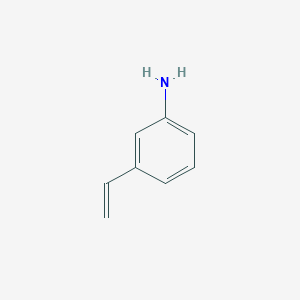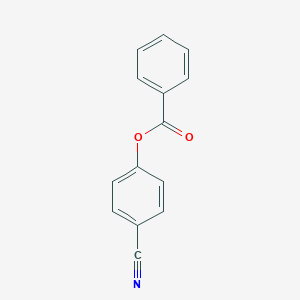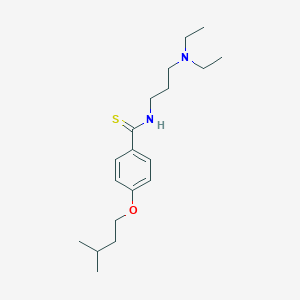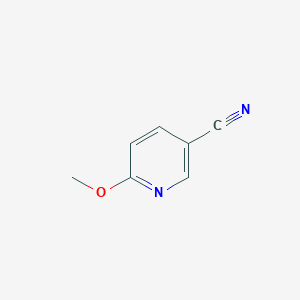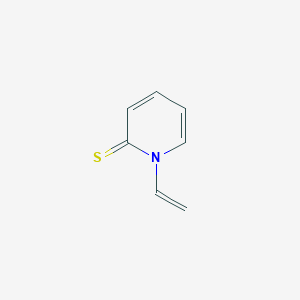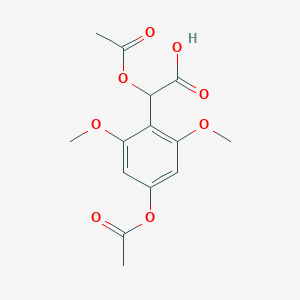
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate, also known as MDP2P, is a chemical compound used in the synthesis of various drugs, including MDMA (Ecstasy). It is a white crystalline powder that is soluble in organic solvents and has a distinctive odor. MDP2P is a controlled substance in many countries due to its potential for abuse.
Wirkmechanismus
The mechanism of action of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate is not fully understood. It is believed to act as a serotonin and dopamine releaser, leading to feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate can lead to neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate is a useful compound for laboratory experiments because of its ability to be easily synthesized and its potential as a precursor for the synthesis of various drugs. However, its controlled status and potential for abuse make it difficult to obtain and use in research.
Zukünftige Richtungen
Future research on Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate should focus on its potential as a treatment for depression and anxiety disorders. It may also be useful in the development of new drugs for the treatment of neurological disorders. Additionally, further studies are needed to understand the long-term effects of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate on the brain and body.
Synthesemethoden
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate can be synthesized using various methods, including the Wacker oxidation of safrole, the Leuckart-Wallach reaction of piperonal, and the reductive amination of benzaldehyde with nitroethane. These methods require specialized equipment and knowledge of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate has been used in scientific research as a precursor for the synthesis of various drugs, including MDMA. It has also been studied for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
18127-93-0 |
|---|---|
Produktname |
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate |
Molekularformel |
C14H16O8 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
2-acetyloxy-2-(4-acetyloxy-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C14H16O8/c1-7(15)21-9-5-10(19-3)12(11(6-9)20-4)13(14(17)18)22-8(2)16/h5-6,13H,1-4H3,(H,17,18) |
InChI-Schlüssel |
UCQSDGRWZIHPGY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)C(C(=O)O)OC(=O)C)OC |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)C(C(=O)O)OC(=O)C)OC |
Synonyme |
4,α-Bis(acetyloxy)-2,6-dimethoxybenzeneacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
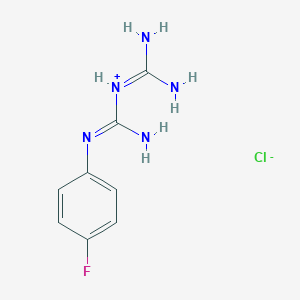
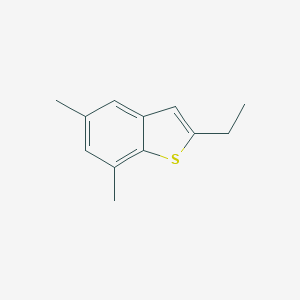
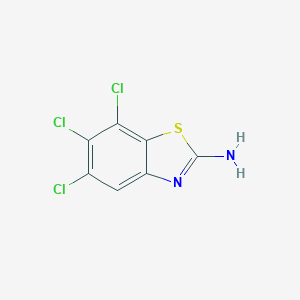
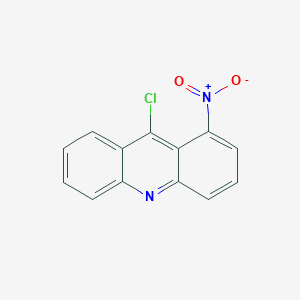
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
